![molecular formula C14H20ClN3O B1349443 1-[4-(4-Amino-2-chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one CAS No. 701220-40-8](/img/structure/B1349443.png)
1-[4-(4-Amino-2-chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one
Overview
Description
The compound is a derivative of piperazine, which is a common moiety in many pharmaceutical drugs. Piperazine derivatives often exhibit a wide range of biological activities, including antifungal, antibacterial, and antipsychotic effects .
Chemical Reactions Analysis
Piperazine derivatives can undergo a variety of chemical reactions, depending on the other functional groups present in the molecule. They can participate in reactions such as acylation, alkylation, and substitution .Scientific Research Applications
Oncology Research
This compound has shown potential in cancer research, particularly in the development of inhibitors targeting the aldo-keto reductase enzyme AKR1C3 . AKR1C3 is implicated in hormone-related cancers and leukemia, making it a valuable target for therapeutic intervention.
Antiviral Research
Indole derivatives, which share a structural similarity to this compound, have been associated with anti-HIV activity . This suggests that 1-[4-(4-Amino-2-chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one could be explored for its efficacy against HIV or other viral pathogens.
Mechanism of Action
Target of Action
The compound “1-[4-(4-Amino-2-chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one” is a complex organic molecule. These receptors are often the primary targets of these compounds and play crucial roles in various biological activities .
Mode of Action
Similar compounds have been reported to interact with their targets, causing changes in the cellular environment . For instance, some indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities are often the result of the compound’s interaction with its targets.
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways, leading to a broad spectrum of biological activities . For instance, some indole derivatives have been found to inhibit the replication of HIV-1 and HIV-2 strains in acutely infected cells .
Pharmacokinetics
Similar compounds have been found to have acceptable bioavailability . The degree of lipophilicity of these compounds, which reflects their affinity for a lipid environment, allows them to diffuse easily into cells .
Result of Action
For instance, some indole derivatives have been found to have anti-inflammatory and analgesic activities .
properties
IUPAC Name |
1-[4-(4-amino-2-chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O/c1-10(2)14(19)18-7-5-17(6-8-18)13-4-3-11(16)9-12(13)15/h3-4,9-10H,5-8,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBYAZKZDQWCQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359080 | |
Record name | 1-(4-(4-amino-2-chlorophenyl)piperazin-1-yl)-2-methylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-Chloro-4-(4-isobutyrylpiperazin-1-yl)phenyl]amine | |
CAS RN |
701220-40-8 | |
Record name | 1-(4-(4-amino-2-chlorophenyl)piperazin-1-yl)-2-methylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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